![molecular formula C19H18ClN3O2 B2362811 (3-(1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)(5-クロロ-2-メトキシフェニル)メタノン CAS No. 2034298-28-5](/img/structure/B2362811.png)
(3-(1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)(5-クロロ-2-メトキシフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍および抗癌特性
イミダゾール誘導体は、その潜在的な抗腫瘍および抗癌活性により注目を集めています。研究者らは、イミダゾール部分を有する新規化合物を合成し、さまざまな癌細胞株に対するその効果を評価してきました。 例えば、(3-(1H-ベンゾ[d]イミダゾール-2-イル))/(3-(3H-イミダゾ[4,5-b]ピリジン-2-イル))- (1H-インドール-5-イル) (3,4,5-トリメトキシフェニル)メタノン抱合体は、前立腺癌、肺癌、子宮頸癌、および乳癌細胞に対して抗増殖活性を示しました .
抗菌および抗細菌効果
イミダゾール系化合物は、抗菌性を示してきました。メトロニダゾールやオルニダゾールなど、1,3-ジアゾール環を含む市販薬は、さまざまな細菌感染症に効果的です。 これらの化合物は、細菌のDNA合成を阻害し、殺菌効果を示します .
抗真菌活性
クロトリマゾールやミコナゾールなど、特定のイミダゾール誘導体は、抗真菌剤として広く使用されています。 これらは、真菌のシトクロムP450酵素を阻害し、エルゴステロールの生合成を阻害し、真菌細胞の死につながります .
抗炎症の可能性
イミダゾール含有化合物は、その抗炎症効果について研究されています。 研究者らは、有望な抗炎症活性を有する誘導体を合成しており、炎症性疾患における薬物開発のための潜在的な候補となっています .
抗ウイルス特性
エンビロキシンなどのイミダゾール系薬物は、抗ウイルス活性を示します。 これらの化合物は、ウイルス複製を阻害し、さまざまなウイルスに対する有効性について調査されています .
潰瘍治療
イミダゾール環を含むプロトンポンプ阻害剤であるオメプラゾールは、胃潰瘍の治療に一般的に使用されます。 これは、壁細胞のH+/K+ATPase酵素を阻害することにより、胃酸分泌を減少させます .
調査中の治療薬
イミダゾール誘導体は、さまざまな治療分野におけるその可能性について引き続き研究されています。 例としては、調査中の抗腫瘍剤や、特定の受容体または経路を標的とする薬物があります .
その他の用途
イミダゾールは汎用性の高い骨格であり、その誘導体は上記に挙げたもの以外にも用途が見つかっています。 研究者らは、ドラッグデリバリー、配位化学、材料科学におけるその使用を調査しています .
要約すると、(3-(1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)(5-クロロ-2-メトキシフェニル)メタノンは、癌研究から抗菌療法まで、さまざまな分野で有望です。 その独特の構造と薬理学的特性は、さらなる調査と開発のための興味深い化合物となっています . より詳細な情報が必要な場合や、その他のご質問がある場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects .
生化学分析
Biochemical Properties
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzimidazole moiety in the compound is known to interact with DNA and RNA, potentially inhibiting the replication of certain pathogens . Additionally, this compound has been shown to inhibit the activity of specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair . The interaction with these enzymes can lead to the disruption of cellular processes in pathogens, making it a potential candidate for antimicrobial and anticancer therapies.
Cellular Effects
The effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . The impact on cellular metabolism includes the inhibition of glycolysis, leading to reduced energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone involves several key interactions at the molecular level. This compound binds to the active site of topoisomerases, inhibiting their activity and preventing the unwinding of DNA necessary for replication . Additionally, it interacts with the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are essential for the execution of apoptosis . The inhibition of glycolytic enzymes further disrupts cellular metabolism, contributing to the compound’s cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in certain cell lines, necessitating combination therapies to enhance its efficacy . Long-term studies have shown that the compound can induce sustained apoptosis in cancer cells, with minimal effects on normal cells .
Dosage Effects in Animal Models
The effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the compound’s overall biological activity . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production in cancer cells .
Transport and Distribution
The transport and distribution of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates preferentially in cancer cells due to their higher metabolic activity and increased expression of certain transporters . This selective accumulation enhances the compound’s therapeutic efficacy while minimizing its impact on normal cells .
Subcellular Localization
The subcellular localization of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it exerts its effects on DNA replication and apoptosis . Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its effective interaction with key biomolecules . The localization in mitochondria is particularly important for the induction of apoptosis, as it facilitates the release of pro-apoptotic factors .
特性
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-18-7-6-13(20)10-15(18)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIHCIYBMKKSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
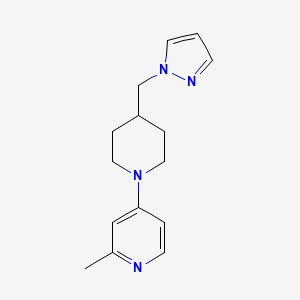
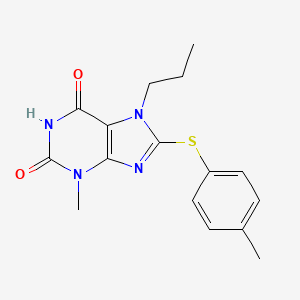
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)
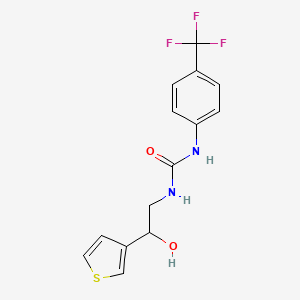
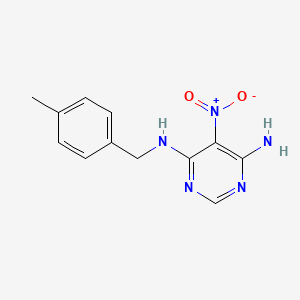
![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)

![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)
![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)
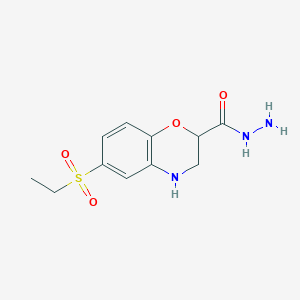
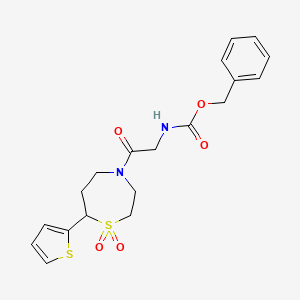
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)
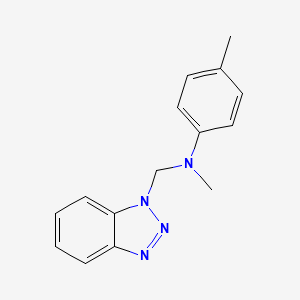
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)
